4-Bromo-2-(3-methylphenyl)thiophene
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Overview
Description
4-Bromo-2-(3-methylphenyl)thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromine atom at the 4-position and a 3-methylphenyl group at the 2-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-methylphenyl)thiophene can be achieved through several methods. One common approach involves the bromination of 2-(3-methylphenyl)thiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(3-methylphenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Substitution Reactions: Grignard reagents (e.g., phenylmagnesium bromide) or organolithium reagents (e.g., n-butyllithium) in anhydrous ether or tetrahydrofuran (THF) as solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids (e.g., phenylboronic acid) in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene or ethanol).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Major Products Formed
Substitution Reactions: Formation of substituted thiophenes with various functional groups at the 4-position.
Coupling Reactions: Formation of biaryl or diaryl compounds with extended conjugation.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Scientific Research Applications
4-Bromo-2-(3-methylphenyl)thiophene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3-methylphenyl)thiophene depends on its specific application. In organic electronics, the compound’s conjugated structure allows for efficient charge transport and light emission. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and the functional groups present on the thiophene ring .
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: A simpler thiophene derivative with a bromine atom at the 2-position.
3-Methylthiophene: A thiophene derivative with a methyl group at the 3-position.
4-Bromo-2-phenylthiophene: A thiophene derivative with a bromine atom at the 4-position and a phenyl group at the 2-position.
Uniqueness
4-Bromo-2-(3-methylphenyl)thiophene is unique due to the presence of both a bromine atom and a 3-methylphenyl group on the thiophene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable building block for the synthesis of complex organic molecules with tailored properties .
Properties
Molecular Formula |
C11H9BrS |
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Molecular Weight |
253.16 g/mol |
IUPAC Name |
4-bromo-2-(3-methylphenyl)thiophene |
InChI |
InChI=1S/C11H9BrS/c1-8-3-2-4-9(5-8)11-6-10(12)7-13-11/h2-7H,1H3 |
InChI Key |
NJEDZMSHYKPUNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CS2)Br |
Origin of Product |
United States |
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